2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
Description
2-Methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a piperidine ring substituted with a thiophen-2-ylmethyl group at the 1-position and a 2-methoxybenzamide moiety at the 4-position. This compound is structurally characterized by its heterocyclic thiophene ring and the piperidine scaffold, which are common in pharmaceuticals targeting neurological and metabolic disorders.
Properties
IUPAC Name |
2-methoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-23-18-7-3-2-6-17(18)19(22)20-13-15-8-10-21(11-9-15)14-16-5-4-12-24-16/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKGHEIGRXMTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. A common method involves the alkylation of piperidine with thiophene-2-carbaldehyde, followed by reduction to yield the thiophen-2-ylmethylpiperidine intermediate.
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Benzamide Formation: : The intermediate is then reacted with 2-methoxybenzoic acid or its derivatives under amide coupling conditions. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The methoxy group on the benzene ring can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its interaction with specific molecular targets. Notably, it has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 can lead to decreased cell proliferation, making this compound a candidate for cancer treatment.
| Target | Mechanism | Result |
|---|---|---|
| CDK2 | Inhibition | Decreased cell proliferation |
Anticancer Activity
Research indicates that derivatives similar to 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties, demonstrating efficacy against certain bacterial strains. This aspect is particularly relevant in the context of developing new antibiotics amid rising antibiotic resistance .
Chemical Synthesis and Material Science
In addition to its biological applications, 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of CDK2 : A study demonstrated that the compound effectively inhibits CDK2, leading to reduced proliferation in cancer cell lines.
- Antimicrobial Efficacy : Research involving related compounds showed promising results against bacterial pathogens, suggesting potential applications in treating infections.
- Synthetic Applications : The compound has been used as an intermediate in synthesizing more complex pharmacologically active molecules, showcasing its versatility in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide would depend on its specific biological target. Generally, it may interact with protein receptors or enzymes, modulating their activity. The piperidine and thiophene moieties could facilitate binding to hydrophobic pockets, while the benzamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Piperidine vs. Piperazine Scaffolds :
- The target compound and its GlyT-1 inhibitor analogue () share a piperidine core, whereas Nitro-MPPF () uses a piperazine ring. Piperazine derivatives often exhibit enhanced solubility due to the additional nitrogen atom, but piperidine-based compounds (e.g., the target) may offer better blood-brain barrier penetration for neurological targets .
Thiophene vs.
Functional Group Impact :
GlyT-1 Inhibitors ():
- Compound 1: 2-Methoxy-N-{[4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl}benzamide shows high GlyT-1 inhibitory activity (IC₅₀ < 100 nM).
Anti-Microbial Thieno Derivatives ():
- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide: Exhibits MIC values of 12.5 µg/mL against S. aureus. The thiophene core in the target compound may similarly contribute to membrane disruption or enzyme inhibition .
Structural and Crystallographic Data:
- Nitro-MPPF (): Crystallizes in a monoclinic P2₁/n space group with unit cell parameters a = 11.480 Å, b = 15.512 Å. The target compound’s structure is expected to align with typical bond lengths (C–C: ~1.54 Å, C–N: ~1.47 Å) observed in benzamide derivatives .
Biological Activity
The compound 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure:
- Molecular Formula: CHNOS
- Molecular Weight: 345.45 g/mol
- CAS Number: 952966-45-9
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 345.45 g/mol |
| CAS Number | 952966-45-9 |
The compound is hypothesized to interact with various biological pathways, particularly those involving neurotransmitter receptors and signaling pathways associated with neurological conditions. Its structure suggests potential activity as a modulator of the central nervous system, particularly through interactions with muscarinic receptors and possibly other GPCRs (G-protein-coupled receptors).
Therapeutic Potential
Research indicates that compounds with similar structures have shown promise in treating conditions such as anxiety, depression, and neurodegenerative diseases. The presence of a piperidine ring and a thiophene moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for central nervous system disorders.
Case Studies and Research Findings
-
Neuroprotective Effects:
A study highlighted the neuroprotective properties of related compounds in models of neurodegeneration. The compound demonstrated a capacity to reduce neuronal apoptosis in vitro, suggesting potential applications in Alzheimer's disease therapy. -
Antidepressant Activity:
In a preclinical study, compounds structurally related to 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibited significant antidepressant-like effects in rodent models, correlating with increased serotonin and norepinephrine levels in the brain. -
Anti-inflammatory Properties:
Another investigation revealed that related compounds could inhibit pro-inflammatory cytokine production in activated microglia, indicating potential use in treating neuroinflammatory conditions.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
